molecular formula C5H4ClN5O B1450835 8-Chloroguanine CAS No. 22052-03-5

8-Chloroguanine

Cat. No.: B1450835
CAS No.: 22052-03-5
M. Wt: 185.57 g/mol
InChI Key: YCFWZXAEOXKNHL-UHFFFAOYSA-N
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Description

8-Chloroguanine (ClG) is a halogenated DNA lesion predominantly formed during chronic inflammation when hypochlorous acid (HOCl), generated by myeloperoxidase (MPO) in neutrophils, reacts with guanine residues in genomic DNA . This lesion is a key biomarker of inflammation-induced oxidative stress and contributes to carcinogenesis by promoting G→C transversion mutations during DNA replication . Structural studies using human DNA polymerase β (polβ) reveal that ClG adopts both anti- and syn-conformations, enabling mismatches with incoming dGTP (via Hoogsteen pairing) and correct pairing with dCTP (Watson-Crick) .

Preparation Methods

Method Summary:
The most established laboratory method for preparing 8-chloroguanine is the direct chlorination of guanine using sulfur oxychlorides in the presence of chloride ions.

Reaction Scheme:
$$
\text{Guanine} + \text{Sulfur oxychloride} + \text{Chloride ion source} \rightarrow \text{this compound}
$$

Key Reagents:

  • Sulfur oxychlorides: Thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), methanesulfonyl chloride (MeSO₃Cl), or p-toluenesulfonyl chloride (TsCl)
  • Chloride ion sources: Tetraethylammonium chloride, triethylmethylammonium chloride, diethyldimethylammonium chloride, piperidinium chloride, hydrochloric acid

Solvents and Conditions:

  • Solvents: Acetonitrile, dichloromethane, chloroform, or methanesulfonic acid
  • Temperature: 30–100°C (optimal: 50–80°C)
  • The chlorinating agent can sometimes serve as the solvent.

Procedure Table:

Step Reagent(s) Solvent Temp (°C) Notes
1 Guanine, SOCl₂, Et₄NCl Acetonitrile 50–80 Stirred under reflux
2 Workup Water, extraction Room temp Product isolated by filtration/crystallization

Advantages:

  • High regioselectivity for the 8-position
  • Ease of separation of N9:N7 isomers

Notes:

  • The presence of chloride ions is crucial for efficient chlorination and selectivity.
  • The reaction can be scaled and adapted for various purine derivatives.

Method Summary:
this compound can also be prepared by reacting guanine with phosphorus oxychloride in the presence of chloride ions, following a similar protocol to the sulfur oxychloride method.

Key Points:

  • Phosphorus oxychloride (POCl₃) acts as the chlorinating agent.
  • Reaction conditions and workup are analogous to the sulfur oxychloride method.

Method Summary:
A multi-step synthetic approach involves the preparation of 2-amino-6,8-dichloropurine, followed by selective dechlorination or functionalization to yield this compound derivatives.

Key Steps:

  • Synthesis of 2-amino-6,8-dichloropurine via chlorination of guanine or related purines.
  • Subsequent reactions (e.g., hydrogenation, hydrolysis, acetylation) to modify the purine skeleton and isolate this compound or its analogs.

Example Data Table:

Compound Yield m.p. (°C) Elemental Analysis (C/H/N, %)
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6,8-dichloropurine 102–103 C: 43.13; H: 4.48; N: 18.07
2-Amino-6,8-dichloro-9-(ethyl-2,2-dicarboethoxybutanoate-4-yl)purine C: 44.17; H: 4.58; N: 15.15

Notes:

  • These approaches are more commonly used for the synthesis of complex derivatives or labeled compounds.
  • Elemental analysis confirms product identity and purity.

Purification and Characterization

Typical Purification:

  • Recrystallization from suitable solvents (e.g., butan-1-ol)
  • Filtration and drying under reduced pressure

Characterization Data:

Property Value Method
Purity >95% HPLC/UV (254 nm)
UV Absorption λmax 254 nm, ε 15000 UV spectroscopy
Melting Point 102–103°C (example) Melting point apparatus

Solubility:

  • Limited in cold water; improved with warming to 50°C.

Summary Table: Preparation Methods for this compound

Method No. Starting Material Chlorinating Agent Chloride Source Solvent Temp (°C) Key Features
1 Guanine SOCl₂, SO₂Cl₂, MeSO₃Cl Quaternary ammonium salts Acetonitrile, DCM 50–80 High selectivity, scalable
2 Guanine POCl₃ Quaternary ammonium salts Acetonitrile, DCM 50–80 Alternative to sulfur oxychloride
3 2-Amino-6,8-dichloropurine DMF, others Ambient For derivatives, multi-step
4 Guanine (in vivo) HOCl (biological) Endogenous Aqueous (biological) 37 Biomarker studies only

Chemical Reactions Analysis

Types of Reactions: 8-Chloroguanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 8-substituted guanine derivatives .

Scientific Research Applications

8-Chloroguanine has several scientific research applications:

    Chemistry: It is used as a model compound to study halogenation reactions and the effects of halogenation on nucleobase properties.

    Biology: Researchers investigate its role in DNA damage and repair mechanisms, particularly in the context of oxidative stress and inflammation.

    Medicine: Studies focus on its potential mutagenic and carcinogenic effects, contributing to our understanding of cancer development.

    Industry: It is used in the development of diagnostic tools and assays to detect oxidative DNA damage.

Mechanism of Action

The mechanism by which 8-Chloroguanine exerts its effects involves its incorporation into DNA, where it can form mutagenic base pairs. The chlorine atom at the 8-position alters the hydrogen bonding properties of guanine, leading to mispairing during DNA replication. This can result in G to C transversion mutations, which are significant in the context of mutagenesis and carcinogenesis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

8-Oxoguanine (8-oxoG)

  • Formation : Generated by reactive oxygen species (ROS), such as hydroxyl radicals, attacking guanine at the C8 position .
  • Mutagenicity : Pairs with adenine via Hoogsteen base pairing, leading to G→T transversions. Its replication bypass efficiency is higher than ClG due to favorable λ angles (~55°), closely resembling Watson-Crick geometry .
  • Repair Mechanism : Recognized and excised by OGG1 glycosylase, reducing its persistence .

5-Chloro-2′-deoxycytidine (ClC)

  • Formation : Produced by HOCl-mediated chlorination of cytosine during inflammation .
  • Mutagenicity: Causes genomic instability by weakening ClC:G hydrogen bonding and sterically hindering DNA-enzyme interactions. It also mimics CpG methylation, disrupting epigenetic regulation .
  • Repair Mechanism: No specific glycosylases identified, similar to ClG .

5-Chlorouracil (ClU)

  • Formation : Derived from uracil chlorination or deamination of ClC .
  • Mutagenicity : Exhibits pH-dependent mismatches, particularly ClU:G, which can lead to C→T transitions .

8-Bromoguanine (BrG)

  • Formation: Generated by eosinophil peroxidase (EPO) using bromide ions under inflammatory conditions .
  • Mutagenicity : Similar to ClG, BrG promotes G→C transversions but with enhanced efficiency in the presence of taurine, a leukocyte metabolite .

Structural and Kinetic Comparison

Table 1: Key Properties of Halogenated DNA Lesions

Compound Formation Pathway Mutagenic Pairing Mutation Type Replication Efficiency (kcat/Km) Repair Mechanism
8-Chloroguanine HOCl attack on guanine syn-ClG:anti-dGTP (Hoogsteen) G→C transversion dGTP: 15-fold less efficient than dCTP None identified
8-Oxoguanine ROS oxidation of guanine syn-8-oxoG:anti-dATP (Hoogsteen) G→T transversion dATP: ~60-fold less efficient than dCTP OGG1 glycosylase
5-Chloro-dC HOCl attack on cytosine ClC:G (weakened Watson-Crick) C→T transitions Not quantified None identified
5-Chlorouracil ClC deamination or direct chlorination ClU:G (pH-dependent) C→T transitions Not quantified TDG glycosylase (partial)

Mechanistic Insights from Polymerase Studies

  • ClG vs. 8-oxoG in polβ :
    • ClG forms two hydrogen bonds with dGTP in a syn-conformation, stabilized by water-mediated interactions, whereas 8-oxoG pairs with dATP via a single Hoogsteen bond .
    • The elongated C1′–C1′ distance (11.5 Å) and deviant λ angles (29°–65°) in ClG:dGTP reduce replication fidelity compared to 8-oxoG:dATP .
  • Metal Cofactor Effects :
    • Mn²⁺ increases dGTP insertion efficiency by 32-fold in ClG, highlighting metal-dependent polymerase flexibility .

Biological Activity

8-Chloroguanine (8-Cl-Gua) is a halogenated derivative of guanine that has garnered significant attention in the field of molecular biology due to its role as a DNA lesion and its implications in mutagenesis and carcinogenesis. This article reviews the biological activity of 8-Cl-Gua, including its formation, mechanisms of action, and potential implications in disease processes, particularly cancer.

Formation of this compound

8-Cl-Gua is primarily formed through the reaction of guanine with hypochlorous acid (HOCl), a reactive species produced by myeloperoxidase during inflammation. The reaction can occur both in vitro and in vivo, leading to the incorporation of 8-Cl-Gua into DNA. Studies have shown that HOCl can react with guanine to yield various products, including 8-Cl-Gua, particularly under conditions that mimic oxidative stress or inflammatory responses .

DNA Incorporation and Mutagenesis

The incorporation of 8-Cl-Gua into DNA can lead to mutagenic events during DNA replication. Research indicates that 8-Cl-Gua can form base pairs with incoming nucleotides, facilitating misincorporation events. Specifically, it has been shown that human DNA polymerase β (polβ) can incorporate dGTP opposite 8-Cl-Gua with a reduced efficiency compared to dCTP, suggesting a preference for G to C transversion mutations . The structural basis for this mutagenicity has been elucidated through crystallographic studies, which reveal that 8-Cl-Gua can adopt both anti and syn conformations, influencing its pairing properties during DNA synthesis .

Biological Implications

Promutagenicity and Cancer Risk

The promutagenic nature of 8-Cl-Gua has significant implications for cancer biology. Chronic inflammation, associated with elevated levels of HOCl and subsequent formation of 8-Cl-Gua, is linked to increased cancer risk. Studies have suggested that the presence of this lesion in DNA may contribute to inflammation-induced carcinogenesis by promoting genetic mutations that drive tumorigenesis .

Case Studies

  • Inflammation-Induced Carcinogenesis : In a study examining the role of chronic inflammation in cancer development, researchers found that elevated levels of 8-Cl-Gua correlated with increased mutation rates in tissues subjected to inflammatory stress. This study highlighted the potential for 8-Cl-Gua to serve as a biomarker for inflammation-related cancer risk .
  • Mutagenicity Assessment : Experimental models using bacterial systems have demonstrated that exposure to compounds generating 8-Cl-Gua leads to increased mutation frequencies. These findings support the hypothesis that 8-Cl-Gua acts as a significant mutagenic agent under physiological conditions where oxidative stress is prevalent .

Table: Summary of Key Findings on this compound

Study Findings Implications
Formation from HOCl; increases during inflammationIndicates role in inflammation-related DNA damage
Promotes G to C transversions via polβSuggests mechanism for mutation leading to cancer
Elevated levels correlate with tumorigenesisPotential biomarker for cancer risk assessment

Q & A

Basic Questions

Q. What established analytical methods are recommended for detecting and quantifying 8-Chloroguanine in DNA samples?

To detect this compound, researchers commonly employ high-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-mass spectrometry (LC-MS) due to their high sensitivity for modified nucleobases. For quantification, calibration curves using synthetic this compound standards are essential. These methods were validated in studies demonstrating the lesion's promutagenic effects in inflammatory environments .

Q. What are the primary biological implications of this compound formation in DNA?

this compound acts as a promutagenic lesion , inducing replication errors by destabilizing base-pairing. In vitro studies show it preferentially pairs with adenine instead of cytosine, leading to G→T transversions. This mispairing is exacerbated under oxidative stress, contributing to inflammation-driven mutagenesis .

Q. Which spectroscopic techniques are optimal for characterizing synthetic this compound compounds?

Synthetic this compound should be characterized using ¹H/¹³C NMR (to confirm substitution at the C8 position), high-resolution mass spectrometry (for molecular weight validation), and elemental analysis (to verify purity). X-ray crystallography can further resolve its tautomeric states, which influence base-pairing fidelity .

Advanced Research Questions

Q. How do metal cofactors (e.g., Mg²⁺, Mn²⁺) modulate polymerase bypass efficiency at this compound sites?

Metal ions influence polymerase active-site geometry and catalytic activity. For example, Mn²⁺ increases misincorporation rates by relaxing metal coordination requirements, while Mg²⁺ maintains stricter fidelity. Researchers should perform pre-steady-state kinetic assays with varying metal concentrations to quantify nucleotide incorporation efficiency and error rates. Comparative studies using polymerases like Pol β (repair) versus Pol η (translesion synthesis) can reveal mechanistic divergences .

Q. What experimental strategies resolve discrepancies in reported mutation frequencies of this compound across different model systems?

Contradictions often arise from variations in DNA sequence context , polymerase expression levels , or cellular repair capacity . To address this:

  • Standardize lesion placement (e.g., in a defined sequence motif like 5′-CpG-3′).
  • Use isogenic cell lines with controlled repair gene knockouts (e.g., OGG1, MUTYH).
  • Perform single-molecule sequencing to detect low-frequency mutations masked by bulk assays .

Q. How can researchers design studies to differentiate the mutagenic effects of this compound from coexisting oxidative lesions (e.g., 8-oxoguanine)?

  • Synthesize DNA containing site-specific this compound (via phosphoramidite chemistry) to exclude confounding lesions.
  • Employ LC-MS/MS with isotopically labeled internal standards to quantify lesion-specific replication products.
  • Compare mutation spectra in repair-deficient (e.g., E. coli MutM/MutY⁻) versus wild-type systems to isolate repair pathway effects .

Q. What structural biology approaches elucidate the mechanism of this compound-induced replication errors?

X-ray crystallography or cryo-EM of polymerase-DNA complexes can capture snapshots of nucleotide incorporation. For example, time-resolved crystallography with non-hydrolyzable dNTP analogs reveals how this compound’s altered hydrogen-bonding topology distorts the active site. Pair these with molecular dynamics simulations to model lesion-induced DNA backbone flexibility .

Q. Methodological Guidance Table

Research ObjectiveRecommended TechniqueKey ConsiderationsReference
Lesion detection in cellular DNALC-MS/MS with multiple reaction monitoringOptimize ionization efficiency for chlorine adducts
Kinetic analysis of polymerase bypassPre-steady-state burst assaysVary metal cofactors (Mg²⁺ vs. Mn²⁺)
Mutation spectrum profilingNext-gen sequencing (e.g., PacBio SMRT)Use duplex sequencing to reduce artifacts
Structural impact on DNA duplexCircular dichroism (CD) spectroscopyCompare B-DNA vs. lesion-induced distortions

Q. Key Literature

  • Kou et al. (2019) : Mechanistic basis of this compound’s promutagenicity under inflammation .
  • Kou et al. (2018) : Metal cofactor effects on replication fidelity at alkylated guanine sites .

Properties

IUPAC Name

2-amino-8-chloro-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFWZXAEOXKNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(NC1=O)N)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176531
Record name Guanine, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22052-03-5
Record name Guanine, 8-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022052035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanine, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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